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Cat. No.: B15586428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective P2X4

receptor antagonist, NP-1815-PX. The document details its selectivity profile, the experimental

methodologies used for its characterization, and the key signaling pathways associated with

P2X4 receptor activation.

Data Presentation: Selectivity Profile of NP-1815-PX
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor.[1][2] Its selectivity has

been demonstrated through a series of in vitro assays, with the following table summarizing its

inhibitory activity (IC50) against various human (h) and rat (r) P2X receptor subtypes.
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Receptor Subtype Species IC50 (μM) Reference

P2X4 Human 0.26 [2]

P2X1 Human >30 [2]

P2X2 Human 7.3 [2]

P2X3 Rat >30 [2]

P2X2/3 Human >30 [2]

P2X5 - Not Available -

P2X6 - Not Available -

P2X7 Human >30 [2]

Experimental Protocols
The characterization of NP-1815-PX's selectivity for the P2X4 receptor primarily involves in

vitro functional assays, such as calcium influx and electrophysiological recordings. These

methods are crucial for determining the potency and selectivity of antagonist compounds.

Intracellular Calcium Influx Assay
This high-throughput assay is a primary screening method to assess the ability of a compound

to inhibit P2X4 receptor function by measuring changes in intracellular calcium ([Ca2+]i) upon

agonist stimulation.

2.1.1 Cell Culture and Preparation:

Cell Line: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably

expressing the human P2X4 receptor are commonly used.

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL

streptomycin.
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Cell Seeding: For a 96-well plate format, cells are seeded at a density of 40,000 to 60,000

cells per well and incubated for 24-48 hours to form a confluent monolayer.

2.1.2 Dye Loading:

Indicator: A calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM is used.

Loading Solution: A 2X working solution of the dye (e.g., 4 µM Fluo-4 AM) is prepared in a

physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02-0.04%

Pluronic F-127 to aid in dye solubilization.

Incubation: The cell culture medium is removed, and the cells are incubated with the dye

loading solution for 45-60 minutes at 37°C or 90 minutes at room temperature, protected

from light.

Washing: The loading solution is aspirated, and the cells are washed twice with the assay

buffer to remove extracellular dye.

2.1.3 Compound Incubation and Signal Measurement:

Antagonist Application: The cells are pre-incubated with various concentrations of NP-1815-
PX for 15-30 minutes.

Baseline Reading: The plate is placed in a fluorescence microplate reader, and a stable

baseline fluorescence is recorded.

Agonist Stimulation: The P2X4 receptor agonist, typically ATP, is added to the wells at a

concentration that elicits a submaximal response (EC80).

Data Acquisition: The fluorescence intensity is continuously measured before and after

agonist addition to capture the peak calcium response.

2.1.4 Data Analysis:

The inhibitory effect of NP-1815-PX is calculated as the percentage reduction in the ATP-

induced calcium influx compared to the vehicle control. The IC50 value is determined by fitting

the concentration-response data to a sigmoidal curve.
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Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the antagonist's effect on the ion

channel's properties by directly measuring the electrical currents flowing through the P2X4

receptors.

2.2.1 Cell Preparation:

HEK293 cells stably expressing the human P2X4 receptor are cultured on glass coverslips.

2.2.2 Recording Configuration:

Setup: Recordings are performed using a patch-clamp amplifier and an inverted microscope.

Pipettes: Borosilicate glass micropipettes with a resistance of 3-5 MΩ are filled with an

intracellular solution.

Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette

and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell

configuration. The cell is voltage-clamped at a holding potential of -60 mV.

2.2.3 Current Measurement:

Agonist Application: ATP is applied to the cell via a rapid perfusion system to evoke an

inward current mediated by P2X4 receptors.

Antagonist Application: To assess the inhibitory effect, NP-1815-PX is pre-applied for a set

duration before being co-applied with ATP.

Data Analysis: The peak amplitude of the ATP-evoked current in the absence and presence

of NP-1815-PX is measured. The percentage of inhibition is calculated, and the IC50 value is

determined from the concentration-response curve.

Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows relevant to the study of NP-1815-PX and the P2X4 receptor.
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Caption: P2X4 receptor signaling pathway and the inhibitory action of NP-1815-PX.
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Caption: Experimental workflow for the screening and validation of P2X4 receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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